molecular formula C14H12N2O2 B050046 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline CAS No. 121306-84-1

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline

Cat. No. B050046
M. Wt: 240.26 g/mol
InChI Key: ADDVAAPVTQYGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline (FPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. FPP has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD), in animal models of oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to have a protective effect on the liver, kidneys, and heart by reducing the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), and by improving the histopathological changes in these organs.

Advantages And Limitations For Lab Experiments

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments. It has a high yield of synthesis and is relatively easy to purify. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is also sensitive to light and heat, which can cause degradation of the compound.

Future Directions

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has shown promising results in scientific research, and there are several future directions for its development. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be used as a lead compound in the development of new drugs for various diseases, such as cancer, inflammation, and oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been synthesized using various methods and has shown promising results in scientific research. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.

Synthesis Methods

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be synthesized using various methods, including the reaction of 2-furoyl hydrazine with chalcones, the reaction of 2-furoyl hydrazine with α, β-unsaturated ketones, and the reaction of 2-furoyl hydrazine with β-diketones. The synthesis of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline using chalcones as a starting material is the most commonly used method. This method involves the reaction of 2-furoyl hydrazine with chalcones in the presence of a base and an acid catalyst. The reaction yields 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline as a yellow crystalline solid.

Scientific Research Applications

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been extensively studied for its pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been used as a lead compound in the development of new drugs for various diseases.

properties

CAS RN

121306-84-1

Product Name

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

furan-2-yl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone

InChI

InChI=1S/C14H12N2O2/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2

InChI Key

ADDVAAPVTQYGAM-UHFFFAOYSA-N

SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3

synonyms

1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline

Origin of Product

United States

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